Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-
Overview
Description
Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- is an aromatic compound with a benzene ring substituted with a bromine atom, a methoxy group, and an isopropyl group. This compound is of interest due to its unique substitution pattern, which can influence its chemical reactivity and applications in various fields.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- Industrial production often involves multi-step synthesis starting from benzene, followed by sequential introduction of the substituents under controlled conditions to ensure the desired substitution pattern .
Types of Reactions:
Electrophilic Aromatic Substitution: This compound can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methoxy and isopropyl groups can be oxidized or reduced under specific conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Sulfonation: Sulfur trioxide (SO₃) or concentrated sulfuric acid for sulfonation.
Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
- The major products depend on the specific reaction conditions and the nature of the substituents introduced .
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- involves its ability to participate in electrophilic aromatic substitution reactions. The presence of electron-donating and electron-withdrawing groups influences the reactivity and orientation of further substitutions on the benzene ring .
Comparison with Similar Compounds
Benzene, 1-bromo-3-methoxy-: Similar structure but with different substitution pattern.
Benzene, 1-bromo-2-(1-methylethyl)-: Lacks the methoxy group.
Benzene, 1-bromo-2-methoxy-: Lacks the isopropyl group.
Uniqueness:
Properties
IUPAC Name |
1-bromo-2-methoxy-3-propan-2-ylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYVECCGQUCNMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462675 | |
Record name | 2-bromo-6-isopropylanisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129976-33-6 | |
Record name | 1-Bromo-2-methoxy-3-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129976-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-6-isopropylanisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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